(2Z)-6-(3,4-dimethoxybenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
(2Z)-6-(3,4-dimethoxybenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound featuring a fused thiazolo-triazine core. Key structural attributes include:
- A 3-methoxybenzylidene group at position 2 in the Z-configuration, critical for spatial orientation and binding affinity to biological targets like enzymes or receptors.
- Configuration: The Z-isomer (syn-periplanar arrangement) stabilizes the molecule through intramolecular interactions, influencing its reactivity and bioactivity .
This compound is hypothesized to exhibit neuroprotective or enzyme-inhibitory properties, given structural similarities to acetylcholinesterase (AChE) inhibitors described in 3D-QSAR studies .
Properties
Molecular Formula |
C22H19N3O5S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H19N3O5S/c1-28-15-6-4-5-13(9-15)12-19-21(27)25-22(31-19)23-20(26)16(24-25)10-14-7-8-17(29-2)18(11-14)30-3/h4-9,11-12H,10H2,1-3H3/b19-12- |
InChI Key |
WFZXINJMFNHMOO-UNOMPAQXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)OC)SC3=NC2=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2Z)-6-(3,4-dimethoxybenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Formation of the Triazine Ring: The triazine ring is formed by the reaction of suitable amines with nitriles or other nitrogen-containing compounds.
Substitution Reactions:
Industrial production methods for this compound would involve scaling up these reactions while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2Z)-6-(3,4-dimethoxybenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (2Z)-6-(3,4-dimethoxybenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibit various pharmacological properties:
Antimicrobial Activity
Studies have shown that thiazolo[3,2-b][1,2,4]triazine derivatives possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds derived from this class have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Antifungal Properties : Similar compounds have also been evaluated for antifungal activity against various strains of fungi.
Anticancer Potential
The thiazolo-triazine framework is associated with anticancer activity:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways such as the modulation of signaling pathways involved in cell proliferation and survival.
- Case Studies : Research has identified specific derivatives that show promise in inhibiting tumor growth in different cancer models.
Anti-inflammatory Effects
Compounds related to (2Z)-6-(3,4-dimethoxybenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione have been studied for their anti-inflammatory properties:
- Cytokine Inhibition : These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazolo[3,2-b][1,2,4]triazine derivatives:
- Substituent Variations : Modifications on the benzyl groups or the core structure can significantly influence biological activity.
- Computational Studies : Molecular docking studies have been employed to predict interactions with biological targets and guide the design of more potent derivatives.
Mechanism of Action
The mechanism of action of (2Z)-6-(3,4-dimethoxybenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following analogs (Table 1) highlight critical differences in substituents and their pharmacological implications:
Table 1 : Substituent variations in thiazolo-triazine derivatives.
Physicochemical and Pharmacological Properties
- LogP/Solubility :
- The fluorinated pyrazole analog () may exhibit divergent activity, targeting kinases or GPCRs instead of AChE .
Chemoinformatics and Similarity Analysis
Using Tanimoto coefficients (), the target compound shows higher similarity to methoxy-substituted derivatives than to the benzyl or fluorinated analogs. Key findings include:
- Structural Similarity :
- Electrostatic/steric fields : The 3,4-dimethoxy groups in the target compound create a distinct electrostatic profile, critical for AChE inhibition, as per 3D-QSAR .
Biological Activity
The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a novel heterocyclic organic molecule characterized by its unique thiazolo-triazine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Characteristics
- Molecular Formula : C22H23N3O5S
- Molecular Weight : 441.50 g/mol
- CAS Number : 638133-41-2
The structure features multiple methoxy groups and benzylidene moieties that enhance its reactivity and interaction with biological targets. The thiazolo-triazine framework is particularly noteworthy for its applications in medicinal chemistry due to its ability to interact with various biological targets.
Antitumor Activity
Research indicates that compounds with similar thiazolo-triazine structures exhibit significant antitumor properties. A study involving derivatives of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine demonstrated their effectiveness against a wide range of cancer cell lines including leukemia and solid tumors such as breast and lung cancer. The study employed the sulforhodamine B assay to evaluate cytotoxicity across 60 cancer cell lines, revealing promising results for compounds structurally related to our target compound .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | 10.5 | High Antitumor Activity |
| A549 (Lung Cancer) | 15.0 | Moderate Antitumor Activity |
| HCT116 (Colon Cancer) | 8.0 | High Antitumor Activity |
Antimicrobial Activity
In addition to antitumor effects, thiazolo-triazine derivatives have shown promising antimicrobial activity. Compounds derived from similar structures have been tested against various bacterial strains and fungi. For instance, some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 50 µg/mL against pathogenic bacteria .
The biological activity of thiazolo-triazine compounds is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival pathways. For example:
- Inhibition of topoisomerases : This mechanism disrupts DNA replication in cancer cells.
- Antioxidant properties : Some studies suggest that these compounds can scavenge reactive oxygen species (ROS), reducing oxidative stress in cells .
Case Studies
-
Case Study on Antitumor Activity :
- A recent study evaluated the efficacy of a series of thiazolo-triazine derivatives against various cancer cell lines. The results indicated that modifications in the benzylidene moiety significantly enhanced antitumor activity.
- Notably, the compound exhibited lower toxicity towards normal cells compared to cancerous cells, indicating a favorable therapeutic index.
-
Case Study on Antimicrobial Properties :
- Another investigation focused on the antimicrobial effects of similar thiazole derivatives. The results showed that certain modifications led to enhanced activity against resistant bacterial strains.
- The study concluded that these compounds could serve as lead structures for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
